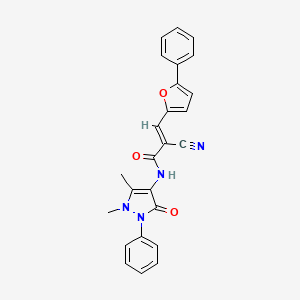

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-phenylfuran-2-yl)acrylamide

Description

This compound is an acrylamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, linked via an acrylamide bridge to a cyano-functionalized 5-phenylfuran moiety. The (E)-configuration of the acrylamide group is critical for maintaining planarity and optimizing intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-17-23(25(31)29(28(17)2)20-11-7-4-8-12-20)27-24(30)19(16-26)15-21-13-14-22(32-21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,27,30)/b19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIKQFOBYHYVMM-XDJHFCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-phenylfuran-2-yl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by its unique structural features, including a cyano group and a pyrazole ring, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent research findings.

The molecular formula of the compound is with a molecular weight of 492.45 g/mol. The structure includes a furan moiety and a cyanoacrylamide group that are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran-pyrazole derivatives have shown broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 9.80 | DNA gyrase B inhibition |

| Compound 11b | 14 - 30 | Antimicrobial |

| Compound 10 | 86.70% | HRBC membrane stabilization |

These findings indicate that the compound's structure may enhance its ability to interact with bacterial enzymes, leading to effective inhibition of growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have reported that related compounds exhibit substantial anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.

Cytotoxicity

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. For example, one study reported IC50 values for related derivatives ranging from 86.2 µM to 170 µM . These results indicate moderate cytotoxic effects, suggesting that while the compound has therapeutic potential, careful consideration of dosage is necessary.

The mechanism underlying the biological activity of this compound likely involves interactions with specific enzymes and receptors in microbial and human cells. For instance, the inhibition of E. coli DNA gyrase B has been highlighted as a significant action point for related compounds . This enzyme is crucial for bacterial DNA replication and maintenance.

Case Studies

A notable case study involved the synthesis and biological evaluation of similar pyrazole-based compounds. The research demonstrated that modifications in the molecular structure could lead to enhanced antimicrobial and anti-inflammatory activities . The study emphasized the importance of structural diversity in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Pyrazole-Core Derivatives

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (): Key Differences: Replaces the acrylamide-cyano-furan group with a nitro-substituted phenylacetamide. Structural Impact: The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity compared to the cyano group in the target compound. The dihedral angle between the pyrazole and nitrophenyl rings (67.0°) suggests reduced planarity versus the furan-acrylamide system . Bioactivity: Pyrazole-acetamide derivatives exhibit antifungal and insecticidal activities, attributed to hydrogen-bonding interactions with biological targets .

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) (): Key Differences: Features a dichlorophenyl substituent and lacks the furan moiety. Synthesis: Prepared via EDCI/HOBt-mediated coupling, yielding 68% with a melting point of 133–135°C . Physicochemical Properties: Higher Cl content increases molecular weight (437.1 g/mol) and lipophilicity compared to the target compound.

Furan-Containing Analogs

- (E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide (): Key Differences: Replaces the pyrazole core with a benzooxazepin ring.

Physicochemical and Crystallographic Comparisons

Bioactivity and Structure-Activity Relationships (SAR)

- Pyrazole Core : Essential for binding to enzymes like cyclooxygenase (COX) or kinases. Methyl groups at positions 1 and 5 enhance metabolic stability .

- Acrylamide Linker: The (E)-configuration optimizes planarity for target engagement.

- 5-Phenylfuran : The furan’s aromaticity and phenyl substitution may improve blood-brain barrier penetration compared to nitro or chloro groups .

Q & A

Q. What are the optimal synthetic routes for (E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-phenylfuran-2-yl)acrylamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines. For analogous compounds, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is widely used as a coupling agent in dichloromethane or similar solvents, with triethylamine as a base to maintain pH (7–9) . Key steps include:

- Reacting 4-aminoantipyrine derivatives with acryloyl chloride intermediates under controlled temperatures (273–298 K).

- Purification via recrystallization from methylene chloride or ethanol to achieve >95% purity .

Critical Parameters: - Temperature: Lower temperatures (e.g., 273 K) reduce side reactions.

- Solvent Choice: Dichloromethane enables efficient extraction and crystallization.

- Stoichiometry: A 1:1 molar ratio of reactants minimizes unreacted starting materials.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry, including bond angles, dihedral angles, and hydrogen-bonding networks . For example:

- Dihedral Angles: The amide group in related structures shows twists of 64–81° relative to adjacent aromatic rings, influencing packing and reactivity .

- Hydrogen Bonding: Intermolecular N–H···O bonds form dimers with R₂²(10) motifs, critical for crystal stability .

Complementary Techniques: - FT-IR: Confirms functional groups (e.g., cyano stretches at ~2200 cm⁻¹).

- NMR: ¹H/¹³C NMR resolves regiochemistry and confirms E-configuration of the acrylamide .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer: Stability is influenced by:

- Temperature: Decomposition observed above 473 K in related compounds .

- Solvent Compatibility: Stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .

Recommendations: - Store at 277 K in inert atmospheres.

- Avoid prolonged exposure to light to prevent photodegradation of the furan and cyano groups .

Advanced Research Questions

Q. How do intermolecular interactions influence crystallization and supramolecular assembly?

Methodological Answer: Crystal packing is governed by:

- Hydrogen Bonds: N–H···O interactions between amide groups create chains or sheets .

- Steric Effects: Bulky substituents (e.g., 5-phenylfuran) increase dihedral angles between aromatic rings (e.g., 48–67°), reducing π-π stacking .

Case Study:

In N-(pyrazol-4-yl)acetamide derivatives, steric repulsion between dichlorophenyl and pyrazole rings results in twisted conformations, altering solubility and reactivity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Purity Issues: Impurities >5% can skew bioassay results. Validate via HPLC-MS .

- Assay Conditions: Variations in pH, temperature, or solvent (e.g., DMSO concentration) affect target binding. Standardize protocols using controls like known inhibitors .

- Structural Isomerism: Confirm E/Z configuration via NOESY NMR or X-ray .

Q. How can computational modeling guide the design of analogues with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Predict binding to targets (e.g., kinases) using software like AutoDock. For example, furan and cyano groups may interact with hydrophobic pockets .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Experimental Validation: - Synthesize top-ranked analogues from virtual libraries and test in vitro .

Q. What are common pitfalls in evaluating this compound’s solubility and bioavailability?

Methodological Answer:

- Solubility Limits: Low aqueous solubility (common in acrylamides) can be mitigated with co-solvents (e.g., cyclodextrins) or nanoformulation .

- Metabolic Stability: Cyano and furan groups may undergo CYP450-mediated oxidation. Use liver microsome assays to assess metabolic half-life .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Methodological Answer:

- Modify Substituents:

- Pyrazole Ring: Methyl groups at positions 1 and 5 enhance metabolic stability .

- Furan Moiety: Introduce electron-donating groups (e.g., -OCH₃) to improve target affinity .

- Bioisosteres: Replace the cyano group with trifluoromethyl to balance lipophilicity and potency .

Q. What advanced techniques characterize its interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (Kd, kon/koff) to purified proteins .

- Cryo-EM: Resolve compound-protein complexes at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of binding .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

Methodological Answer:

- Electrophilic Substitution: Nitration or halogenation of the phenyl ring requires Lewis acid catalysts (e.g., FeCl₃) and controlled temperatures (0–5°C) to avoid over-substitution .

- Nucleophilic Additions: Use polar aprotic solvents (e.g., THF) and catalytic bases (e.g., DMAP) to direct attacks to the acrylamide’s α,β-unsaturated system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.